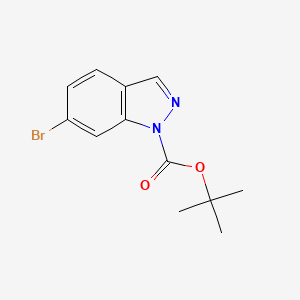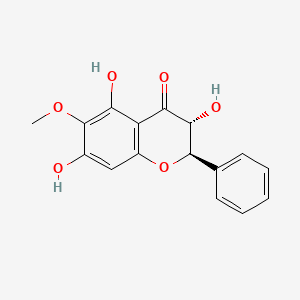
Alnustinol
Übersicht
Beschreibung
Alnustinol is a flavonoid isolated from Alnus sieboldiana . It is one of the four new flavonoids with an unsubstituted B-ring, the others being alnusin, alnetin, and alnustin . The structure of Alnustinol is established to be 3,5,7-trihydroxy-6-methoxyflavanone .
Molecular Structure Analysis
The molecular structure of Alnustinol is (2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one . Its molecular formula is C16H14O6 and it has a molecular weight of 302.28 .
Wissenschaftliche Forschungsanwendungen
Antiseptic and Flame Retardant Properties : Alnus glutinosa wood, through its susceptibility to staining, has shown potential in the study of flame retardants with antiseptic properties, especially against fungi. This suggests innovative uses in wood protection and waste management (Glinushkin et al., 2019).
Treatment of Atopic Dermatitis : Alnus japonica extract has been found effective in treating atopic dermatitis in animal models. This study highlighted its role in reducing allergic and inflammatory biomarkers, thus indicating its potential in treating allergic skin diseases (Choi et al., 2011).
Wound Healing and Anti-Inflammatory Properties : Extracts from various Alnus species, including Alnus glutinosa, have demonstrated significant wound healing, anti-inflammatory, and antioxidant activities. Shikimic acid, isolated from these extracts, was identified as a major active compound responsible for these effects (Altinyay et al., 2016).
Pollen Fluorescence in Scientific Research : Studies on Alnus glutinosa pollen fluorescence have provided insights into the impact of environmental factors like ozone on pollen properties, relevant to both scientific and practical applications (Šaulienė et al., 2019).
Chemoprotective Effects on Human Lymphocytes : Diarylheptanoids isolated from Alnus glutinosa bark have shown a protective effect on chromosome aberrations in human lymphocytes, suggesting potential chemoprotective properties (Novaković et al., 2013).
Anti-Inflammatory Properties : Alnus glutinosa stem bark extract has displayed various antioxidant activities and a significant effect on tumor necrosis factor-α production, supporting its ethnopharmacological use in reducing inflammatory processes (Acero & Muñoz-Mingarro, 2012).
Phytochemical Features and Biological Activities : Research on Alnus glutinosa stem bark has highlighted its high content of diarylheptanoids, particularly oregonin, and strong antioxidant, anti-inflammatory, and anti-angiogenic activities, indicating its potential against inflammatory-based diseases (Smeriglio et al., 2022).
Identification of Flavonoids and Stilbenes : Chemical analysis of Alnus sieboldiana has led to the isolation of flavonoids including alnustinol, highlighting the diverse chemical composition of the Alnus genus (Asakawa, 1971).
Eigenschaften
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-16-9(17)7-10-11(13(16)19)12(18)14(20)15(22-10)8-5-3-2-4-6-8/h2-7,14-15,17,19-20H,1H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDPLPWGKGPTJB-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alnustinol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



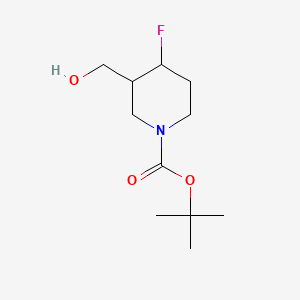
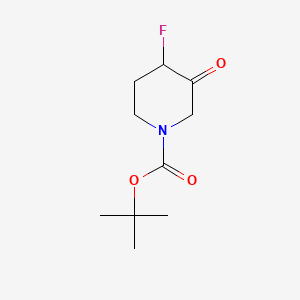
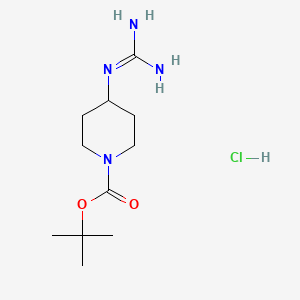
![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
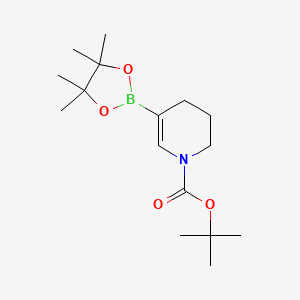
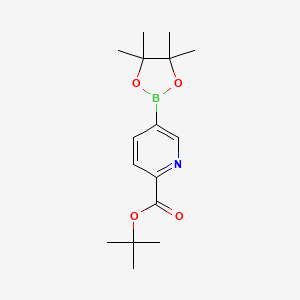
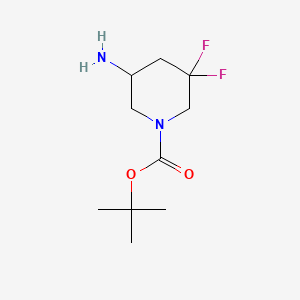
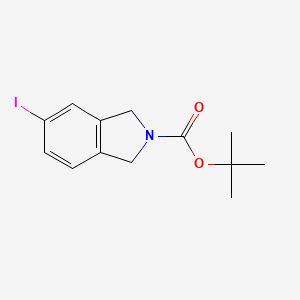
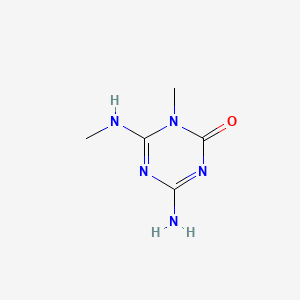
![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/no-structure.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)
